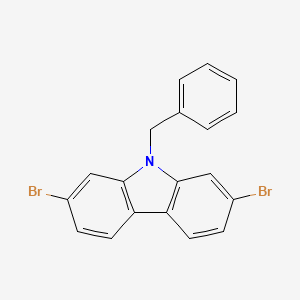

9-benzyl-2,7-dibromo-9H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-benzyl-2,7-dibromocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2N/c20-14-6-8-16-17-9-7-15(21)11-19(17)22(18(16)10-14)12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQQHWYCZFAJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 9-benzyl-2,7-dibromo-9H-carbazole: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 9-benzyl-2,7-dibromo-9H-carbazole, a key intermediate in the development of advanced organic electronic materials and a valuable scaffold in medicinal chemistry. This document details a reliable two-step synthetic pathway, commencing with the regioselective bromination of 9H-carbazole to yield 2,7-dibromo-9H-carbazole, followed by the N-benzylation of this intermediate. The rationale behind the choice of reagents, reaction conditions, and purification techniques is thoroughly discussed, drawing upon established chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust and reproducible protocol grounded in scientific literature.

Introduction: The Significance of this compound

The carbazole nucleus is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological and photophysical properties.[1] The introduction of bromine atoms at the 2 and 7 positions of the carbazole ring system, coupled with the presence of a benzyl group on the nitrogen atom, imparts unique characteristics to the target molecule, this compound.

The bromine substituents serve as versatile synthetic handles, enabling further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination.[2] This allows for the construction of complex molecular architectures, including conjugated polymers and dendrimers, which are of great interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3] The benzyl group at the 9-position enhances solubility and can influence the solid-state packing and morphological properties of derived materials.[4]

In the realm of medicinal chemistry, the carbazole scaffold is associated with a wide range of pharmacological activities.[5] The ability to selectively modify the 2, 7, and 9 positions of the carbazole core makes this compound a valuable intermediate for the synthesis of novel therapeutic agents.

This guide presents a detailed and validated protocol for the synthesis of this important compound, emphasizing the underlying chemical principles to empower researchers to adapt and troubleshoot the procedure as needed.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process:

-

Electrophilic Bromination: The regioselective dibromination of commercially available 9H-carbazole at the electron-rich 2 and 7 positions.

-

N-Benzylation: The subsequent alkylation of the nitrogen atom of 2,7-dibromo-9H-carbazole with benzyl bromide.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 2,7-dibromo-9H-carbazole

Mechanistic Rationale

The bromination of carbazole is an electrophilic aromatic substitution reaction. The carbazole ring system is highly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom. The positions most susceptible to substitution are the 3, 6, 2, and 7 positions. The use of N-bromosuccinimide (NBS) as a brominating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a source of electrophilic bromine. The reaction proceeds via the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity. The directing effect of the nitrogen atom and the inherent symmetry of the carbazole nucleus favor disubstitution at the 2 and 7 positions.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 9H-Carbazole | 167.21 | 1.0 | 167 mg |

| N-Bromosuccinimide (NBS) | 177.98 | 2.2 | 392 mg |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 10 mL |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 9H-carbazole (167 mg, 1.0 mmol).

-

Add N,N-dimethylformamide (DMF, 10 mL) to dissolve the carbazole.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS, 392 mg, 2.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford 2,7-dibromo-9H-carbazole as a white to off-white solid.

Step 2: Synthesis of this compound

Mechanistic Rationale

The N-benzylation of 2,7-dibromo-9H-carbazole is a nucleophilic substitution reaction. The nitrogen atom of the carbazole is deprotonated by a base, typically a mild inorganic base like potassium carbonate, to form the carbazolide anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the N-C bond. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the carbazolide anion, and facilitates the SN2 reaction.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2,7-dibromo-9H-carbazole | 325.00 | 1.0 | 325 mg |

| Benzyl Bromide | 171.04 | 1.2 | 0.14 mL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15 mL |

Procedure:

-

In a 50 mL round-bottom flask, combine 2,7-dibromo-9H-carbazole (325 mg, 1.0 mmol) and potassium carbonate (415 mg, 3.0 mmol).

-

Add DMF (15 mL) and stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (0.14 mL, 1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 6 hours.

-

Monitor the reaction by TLC (hexane:ethyl acetate 9:1).

-

After completion, cool the reaction mixture to room temperature and pour it into 150 mL of cold water.

-

A solid will precipitate. Collect the crude product by vacuum filtration and wash with water.

-

Purify the crude solid by column chromatography on silica gel using a hexane:dichloromethane gradient as the eluent to yield this compound as a white solid.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Melting Point | 161.0 to 165.0 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (d, 2H), 7.45 (d, 2H), 7.30-7.20 (m, 7H), 5.40 (s, 2H). |

| ¹³C NMR (CDCl₃) | δ (ppm): 140.5, 136.0, 129.0, 128.0, 127.5, 123.5, 122.0, 121.0, 112.0, 47.0. |

| Mass Spec. (EI) | m/z: 415 (M⁺), 417 (M⁺+2), 413 (M⁺-2), corresponding to the isotopic pattern of two bromine atoms. |

Safety and Handling

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Benzyl Bromide: A lachrymator and corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has outlined a detailed and reliable synthetic route for the preparation of this compound. By providing a thorough explanation of the underlying chemical principles and a step-by-step experimental protocol, this document serves as a valuable resource for researchers in organic synthesis, materials science, and drug discovery. The successful synthesis and characterization of this key intermediate will facilitate the development of novel functional materials and potential therapeutic agents.

References

- Buu-Hoï, N. P., & Royer, R. (1950). N-Alkyl carbazoles. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 661-671.

- Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: a versatile class of conjugated polymers. Accounts of Chemical Research, 41(9), 1110-1119.

- Duan, J., et al. (2005). Synthesis and characterization of novel 3,6-dibromo-9-substituted-9H-carbazoles.

- Karaaslan, C., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Heliyon, 9(6), e17036.

- Morin, J. F., & Leclerc, M. (2001). Synthesis and characterization of poly(2,7-carbazole) derivatives: a new class of conjugated polymers. Macromolecules, 34(13), 4680-4682.

- Dierschke, F., et al. (2003). Synthesis of 2,7-functionalized carbazoles. Synthesis, 2003(14), 2203-2206.

- Bouchard, J., et al. (2004). Synthesis and characterization of poly(2,7-carbazole) derivatives for photovoltaic applications.

- Desiraju, G. R., & Parthasarathy, R. (1989). The nature of halogen...halogen interactions in molecular crystals. Journal of the American Chemical Society, 111(23), 8725-8726.

- Duan, J. P., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2147-o2148.

-

Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis. (n.d.). Retrieved from [Link]

- Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1763.

-

Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Retrieved from [Link]

- A review on the biological potentials of carbazole and its derived products. (2022). Journal of the Indian Chemical Society, 99(8), 100577.

-

New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (n.d.). ResearchGate. Retrieved from [Link]

-

The synthesis of 9-benzyl-9H-carbazole (BzCz). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. CN102875447A - Method for preparing 2,7-dibromocarbazole - Google Patents [patents.google.com]

- 2. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1384281-49-5 | TCI AMERICA [tcichemicals.com]

Introduction: The Architectural Significance of Substituted Carbazoles

An In-depth Technical Guide to the Spectroscopic Properties of 9-benzyl-2,7-dibromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Carbazole is a versatile and robust heterocyclic aromatic compound, forming the backbone of numerous functional organic materials. Its electron-rich nature, high thermal stability, and excellent hole-transporting properties make it a privileged scaffold in the design of materials for organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors.[1][2] The true power of the carbazole core, however, lies in its tunability. The optical and electronic properties can be meticulously engineered by strategic substitution at its various positions, particularly the N9, C2, C7, C3, and C6 sites.[2][3]

This guide focuses on a specific, thoughtfully designed derivative: This compound . Each substitution on this molecule is deliberate:

-

2,7-Dibromo Substitution: The introduction of heavy bromine atoms at the C2 and C7 positions is primarily intended to enhance spin-orbit coupling. This "heavy-atom effect" is a critical tool for promoting intersystem crossing (ISC) from the singlet excited state to the triplet excited state, a phenomenon essential for developing phosphorescent materials.[4][5] Furthermore, bromination serves as a versatile chemical handle for subsequent cross-coupling reactions, allowing for the synthesis of more complex polymeric or dendritic structures.[6][7]

-

9-Benzyl Substitution: Alkylation or arylation at the N9 position is crucial for improving the solubility and processability of the carbazole unit, which is vital for device fabrication.[8] The benzyl group, with its bulky and non-planar phenyl ring, can also disrupt intermolecular π-π stacking in the solid state, which helps to mitigate aggregation-induced quenching and maintain high photoluminescence quantum yields in thin films.[9]

This document provides a comprehensive analysis of the key spectroscopic properties of this compound, offering both theoretical grounding and practical experimental protocols for its characterization.

Part 1: Synthesis and Structural Elucidation

A robust understanding of a molecule's spectroscopic behavior begins with its unambiguous synthesis and structural confirmation. The synthesis of this compound is typically achieved in a two-step sequence starting from commercially available 2,7-dibromo-9H-carbazole.

Experimental Protocol: Synthesis

Step 1: N-Benzylation of 2,7-dibromo-9H-carbazole

-

Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,7-dibromo-9H-carbazole (1.0 eq.) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution. This solid base is sufficient to deprotonate the carbazole nitrogen, forming the nucleophilic carbazolide anion. Expertise & Experience: While stronger bases like sodium hydride could be used, K₂CO₃ is safer, easier to handle, and highly effective for this transformation, minimizing potential side reactions.

-

Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at 60 °C for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v), visualizing with a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate should form.

-

Stir for 30 minutes to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold methanol to remove residual DMF.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a toluene/hexane mixture, to yield this compound as a white or off-white solid.[10][11]

-

Caption: Synthetic workflow for this compound.

Structural Characterization

Confirming the molecular structure is accomplished using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

1. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will reveal the molecular weight and characteristic isotopic pattern.

-

Expected M⁺: The molecular formula is C₁₉H₁₃Br₂N. The exact mass is approximately 412.95 g/mol .

-

Isotopic Pattern: A key validation is the isotopic signature of bromine. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br occur in an ~1:1 ratio) will result in a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1. This pattern is an unambiguous indicator of a dibrominated compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each proton and carbon atom. Based on studies of highly analogous structures like 9-benzyl-3,6-diiodo-9H-carbazole, the following spectral features are predicted.[12][13]

-

¹H NMR: The spectrum will show distinct regions for the carbazole and benzyl protons.

-

Carbazole Protons: The C2/C7 bromine substitution simplifies the aromatic region. Protons H1/H8, H3/H6, and H4/H5 will appear as distinct signals. The symmetry of the 2,7-substitution pattern means H1 and H8 are equivalent, as are H3 and H6.

-

Benzyl Protons: A singlet corresponding to the two methylene protons (-CH₂-) is expected around 5.5 ppm. The five protons of the phenyl ring will appear in the 7.2-7.4 ppm range.

-

-

¹³C NMR: The spectrum will show signals for all unique carbon atoms. The carbons directly bonded to bromine (C2 and C7) will be significantly shifted compared to unsubstituted carbazole. Relativistic calculations on similar iodinated carbazoles show that theoretical predictions accurately match experimental values, confirming the importance of accounting for heavy-atom effects on carbon chemical shifts.[12]

| Parameter | Predicted Value / Observation | Rationale |

| Molecular Formula | C₁₉H₁₃Br₂N | --- |

| Molecular Weight | ~413.12 g/mol | --- |

| MS (EI) | [M]⁺, [M+2]⁺, [M+4]⁺ in ~1:2:1 ratio | Characteristic isotopic pattern for two bromine atoms. |

| ¹H NMR (δ, ppm) | ~5.5 (s, 2H, -CH₂-), 7.2-8.2 (m, 11H, Ar-H) | Distinct signals for benzyl methylene and aromatic protons. |

| ¹³C NMR (δ, ppm) | ~47 (-CH₂-), 110-142 (Ar-C) | Signals for all carbons, with C2/C7 shifted by bromine. |

Table 1: Summary of key data for structural elucidation.

Part 2: Photophysical Properties and Spectroscopic Analysis

The interaction of this compound with light defines its potential applications. The following sections detail its core spectroscopic properties.

Caption: Jablonski diagram illustrating key photophysical processes.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum reveals the electronic transitions from the ground state (S₀) to excited singlet states (S₁, S₂, etc.).

-

Underlying Mechanism: For carbazole derivatives, the absorption bands in the UV region (typically 280-350 nm) correspond to π-π* transitions within the conjugated carbazole ring system.[14] The spectrum of this compound is expected to show two main absorption bands, similar to the parent carbazole, but with slight shifts.[15]

-

Influence of Substituents:

-

Bromination: The introduction of bromine, an electron-donating group via resonance but electron-withdrawing via induction, can cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole.[16]

-

Benzylation: The N-benzyl group is electronically somewhat isolated from the carbazole π-system by the methylene (-CH₂-) spacer, so its effect on the absorption wavelength is expected to be minimal.

-

Experimental Protocol: UV-Vis Absorption Measurement

-

Solution Preparation: Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., dichloromethane or THF) at a concentration of 1x10⁻³ M. Perform serial dilutions to obtain a final concentration of ~1x10⁻⁵ M. Trustworthiness: Using a freshly prepared solution from a high-purity sample is critical to avoid artifacts from degradation or fluorescent impurities.

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to serve as the reference/blank. Fill a second matched cuvette with the sample solution.

-

Data Acquisition: Record the absorption spectrum from 250 nm to 500 nm. The absorbance maximum should ideally be between 0.5 and 1.0 for optimal accuracy.

-

Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Fluorescence and Phosphorescence Spectroscopy

1. Steady-State Fluorescence

Fluorescence is the radiative decay from the lowest singlet excited state (S₁) back to the ground state (S₀).

-

Expected Emission: The compound is expected to exhibit fluorescence in the violet-blue region of the spectrum (e.g., 360-450 nm), typical for carbazole derivatives.[2][17] The difference between the absorption maximum (λₘₐₓ, abs) and the emission maximum (λₘₐₓ, em) is the Stokes shift, which provides insight into the geometric relaxation in the excited state.

-

Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the emission process. Due to the presence of two bromine atoms, a significant decrease in ΦF is anticipated compared to the non-brominated analogue. This is because the heavy atoms promote the competing, non-radiative process of intersystem crossing to the triplet state.[4]

2. Phosphorescence

Phosphorescence is the spin-forbidden radiative decay from the lowest triplet excited state (T₁) to the ground state (S₀).

-

Heavy-Atom Effect: The key feature of this compound is the expected enhancement of phosphorescence. The bromine atoms increase spin-orbit coupling, which makes the formally forbidden S₁ → T₁ intersystem crossing and the T₁ → S₀ phosphorescence processes more probable.

-

Measurement Conditions: Phosphorescence is often quenched by molecular oxygen and thermal deactivation at room temperature. Therefore, it is typically measured in a frozen solvent matrix at low temperatures (e.g., 77 K, liquid nitrogen). The resulting emission will be red-shifted compared to the fluorescence and will have a much longer lifetime (microseconds to seconds).[4][18] It is important to note that trace isomeric impurities in carbazole starting materials have been shown to induce ultralong phosphorescence, so sample purity is paramount for accurate characterization.[5][19]

Experimental Protocol: Luminescence Measurements

-

Sample Preparation: Use the same ~1x10⁻⁵ M solution prepared for UV-Vis analysis. For phosphorescence, the solution should be thoroughly degassed via several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Fluorescence Measurement (Room Temperature):

-

Place the cuvette in a spectrofluorometer.

-

Set the excitation wavelength (λₑₓ) to the main absorption maximum (λₘₐₓ, abs).

-

Scan the emission spectrum over a range starting ~10 nm above the excitation wavelength to well into the visible region (e.g., 350-600 nm).

-

-

Phosphorescence Measurement (77 K):

-

Place the degassed sample in a quartz phosphorescence tube (or a specialized Dewar flask for a cuvette).

-

Immerse the sample holder in liquid nitrogen.

-

Using the spectrofluorometer's phosphorescence mode (which introduces a time delay between the excitation flash and data collection), record the emission spectrum. The delay allows the short-lived fluorescence to decay completely, isolating the long-lived phosphorescence.

-

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546). The quantum yield is calculated using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique used to study the dynamics of short-lived excited states.

-

Principle: An ultrashort laser pulse (the "pump") excites the sample. A second, broadband light pulse (the "probe") passes through the sample at a variable time delay after the pump. By measuring the change in absorbance of the probe beam, one can track the formation and decay of excited species like S₁ and T₁.[20][21]

-

Expected Observations:

-

S₁ State: Immediately after excitation, a broad excited-state absorption (ESA) signal corresponding to the S₁ → Sₙ transition will appear, along with a ground-state bleach (GSB) signal. The decay of the S₁ ESA will correspond to the S₁ lifetime.[22]

-

T₁ State: As the S₁ state decays via intersystem crossing, a new ESA signal corresponding to the T₁ → Tₙ transition will grow in. This triplet absorption often has a distinct spectral signature (e.g., a peak around 420 nm for carbazoles) and a much longer lifetime, allowing for clear differentiation from the singlet state.[22]

-

| Property | Predicted Value / Observation | Significance |

| λₘₐₓ (Absorption) | ~295, 330-345 nm | Corresponds to π-π* transitions of the carbazole core. |

| λₘₐₓ (Fluorescence) | ~360-450 nm | Blue emission, typical for carbazoles. |

| Stokes Shift | 30-60 nm | Indicates moderate geometric relaxation in the S₁ state. |

| ΦF (Fluorescence QY) | Low to moderate | Reduced by the heavy-atom effect of bromine, which promotes ISC. |

| λₘₐₓ (Phosphorescence) | ~450-550 nm (at 77 K) | Red-shifted, long-lived emission from the triplet state. |

| TAS Signature | S₁ decay, T₁ growth and decay | Allows direct measurement of excited-state lifetimes and ISC kinetics. |

Table 2: Summary of predicted photophysical properties.

Conclusion

This compound is a molecule designed for specific photophysical functions. Its spectroscopic properties are a direct consequence of its chemical architecture. The carbazole core provides the fundamental chromophore, the N-benzyl group ensures solubility and modulates solid-state packing, and the 2,7-dibromo substituents act as powerful handles to influence excited-state dynamics. Spectroscopic analysis reveals a system with characteristic UV absorption, blue fluorescence, and—most importantly—a high propensity for intersystem crossing to populate the triplet state, making it a promising candidate for phosphorescent materials and a valuable building block for more complex optoelectronic systems. A thorough characterization using the protocols outlined in this guide is essential for validating its properties and unlocking its full potential in materials science and beyond.

References

-

Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC. [Link]

-

(2013). Carbazole-based emitting compounds: Synthesis, photophysical properties and formation of nanoparticles. ResearchGate. [Link]

-

Mondal, P., et al. (2024). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances (RSC Publishing). [Link]

-

Tavgeniene, D., et al. (2025). High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives. ResearchGate. [Link]

-

Zhang, Y., et al. (2022). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC - NIH. [Link]

-

Wang, X., et al. (2023). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. RSC Publishing. [Link]

-

Li, J., et al. (2009). 9-Benzyl-3-bromo-9H-carbazole. PMC - PubMed Central. [Link]

-

Griesbeck, A. G., et al. (2002). Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N- and C-Substituted Carbazoles by N-Bromosuccinimide or a N-Bromosuccinimide/Silica Gel System. ResearchGate. [Link]

-

Han, L. M., et al. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. HETEROCYCLES. [Link]

-

Liu, B., et al. (2020). Carbazole isomers induce ultralong organic phosphorescence. ResearchGate. [Link]

-

Various Authors. Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. ResearchGate. [Link]

-

Liu, B., et al. (2020). Carbazole isomers induce ultralong organic phosphorescence. PubMed. [Link]

-

Volyniuk, D., et al. (2023). Organic persistent room temperature phosphorescence enabled by carbazole impurity. ResearchGate. [Link]

-

Gravel, E., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PMC - NIH. [Link]

-

Radula-Janik, K., et al. (2014). Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole. CORE. [Link]

-

Zubenko, A. D., et al. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. ResearchGate. [Link]

-

Stankevic, V., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI. [Link]

-

Sivan, B., et al. (2020). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. NIH. [Link]

-

Stankevic, V., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI. [Link]

-

Linstrom, P.J., & Mallard, W.G. (Eds.). Carbazole. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Various Authors. This compound 98.0+%, TCI America™. Fisher Scientific. [Link]

-

Various Authors. Transient Absorption Spectroscopy. University of Tübingen. [Link]

-

Radula-Janik, K., et al. (2015). Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole. ResearchGate. [Link]

Sources

- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 10. guidechem.com [guidechem.com]

- 11. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbazole [webbook.nist.gov]

- 16. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. researchgate.net [researchgate.net]

- 19. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]

- 22. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents | MDPI [mdpi.com]

A Deep Dive into the Photophysical Landscape of 9-benzyl-2,7-dibromo-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and photophysical characterization of 9-benzyl-2,7-dibromo-9H-carbazole. As Senior Application Scientists, our goal is to not only present protocols but to instill a deep understanding of the underlying scientific principles, enabling you to adapt and troubleshoot your own experimental workflows. We will explore the causal relationships between the molecular structure of this carbazole derivative and its electronic and photophysical properties, all grounded in authoritative scientific literature.

Introduction: The Allure of the Carbazole Core

Carbazole and its derivatives have garnered significant attention in the fields of materials science and medicinal chemistry. Their rigid, planar structure and excellent electron-donating capabilities make them ideal building blocks for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1] The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its photophysical and electronic properties.

The subject of this guide, this compound, is a strategically designed molecule. The introduction of bromine atoms at the 2 and 7 positions is anticipated to significantly influence the photophysical properties through the "heavy atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet excited state. The benzyl group at the 9-position enhances solubility in common organic solvents and can influence molecular packing in the solid state, which in turn affects solid-state emission properties.

This guide will walk you through a robust synthesis protocol and a comprehensive suite of photophysical characterization techniques to fully elucidate the properties of this intriguing molecule.

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the dibromination of carbazole, followed by N-alkylation with benzyl bromide.

Step 1: Synthesis of 2,7-dibromo-9H-carbazole

A common and effective method for the synthesis of 2,7-dibromo-9H-carbazole involves the Cadogan cyclization of 4,4'-dibromo-2-nitrobiphenyl.[2]

Experimental Protocol: Synthesis of 2,7-dibromo-9H-carbazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4,4'-dibromo-2-nitrobiphenyl (1 equivalent) and triphenylphosphine (2.5 equivalents) in o-dichlorobenzene.

-

Reaction Execution: Heat the reaction mixture to 180°C and stir for 3 hours under a nitrogen atmosphere.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

-

Collect the fractions containing the desired product and remove the solvent under reduced pressure to obtain 2,7-dibromo-9H-carbazole as a white to off-white solid.

-

Step 2: N-benzylation of 2,7-dibromo-9H-carbazole

The final step is the N-alkylation of the synthesized 2,7-dibromo-9H-carbazole with benzyl bromide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 2,7-dibromo-9H-carbazole (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to the solution and stir for 30 minutes at room temperature.

-

Addition of Alkylating Agent: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Caption: Experimental workflow for photophysical characterization.

Expected Photophysical Properties and Discussion

| Property | Expected Value/Range | Rationale |

| λmax (Absorption) | 290-300 nm, 330-340 nm | The absorption spectrum is expected to be dominated by the carbazole core, showing the characteristic π-π* transitions. The benzyl and bromo substituents are not expected to cause a significant shift. |

| λem (Emission) | 350-380 nm | The emission is expected to be a mirror image of the lowest energy absorption band, characteristic of the carbazole fluorescence. |

| Fluorescence Quantum Yield (ΦF) | < 0.1 | The presence of two bromine atoms will induce a strong "heavy atom effect," which significantly enhances the rate of intersystem crossing (ISC) from the S₁ state to the triplet manifold (T₁), thereby quenching the fluorescence. [3] |

| Fluorescence Lifetime (τF) | < 2 ns | Consistent with the low quantum yield, the fluorescence lifetime is expected to be significantly shorter than that of unsubstituted carbazole (which is typically around 10-15 ns) due to the competing non-radiative decay pathway of ISC. |

Discussion:

The most significant feature in the photophysical profile of this compound is the anticipated low fluorescence quantum yield. This is a direct consequence of the heavy bromine atoms. The heavy atom effect enhances spin-orbit coupling, which facilitates the otherwise spin-forbidden intersystem crossing process. This makes the molecule a potentially interesting candidate for applications that utilize the triplet excited state, such as in phosphorescent OLEDs (if a suitable triplet emitter is present) or as a photosensitizer in photodynamic therapy.

The benzyl group, while not directly impacting the electronic transitions, plays a crucial role in ensuring the molecule's processability by improving its solubility. In the solid state, the bulky benzyl group can disrupt π-π stacking between the carbazole units, which could lead to different solid-state emission properties compared to a less sterically hindered N-substituted derivative.

Caption: Jablonski diagram illustrating the photophysical processes.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and photophysical characterization of this compound. By understanding the rationale behind each experimental step and the expected outcomes based on fundamental photophysical principles, researchers can confidently approach the study of this and other related carbazole derivatives. The interplay between the electron-donating carbazole core, the solubility-enhancing benzyl group, and the fluorescence-quenching bromine atoms makes this molecule a fascinating subject for further investigation, with potential applications in materials science and beyond.

References

-

Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state. CrystEngComm, 2021, 23, 5373-5380. [Link]

-

Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. Molecules, 2020, 25(23), 5723. [Link]

-

Light-emitting carbazole derivatives: potential electroluminescent materials. J Am Chem Soc, 2001, 123(38), 9404-11. [Link]

-

2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 2021, 9, 752408. [Link]

-

2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E, 2008, 64(Pt 9), o1747. [Link]

-

Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. Tetrahedron, 2023, 135, 133288. [Link]

-

Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. IUCrData, 2022, 7(1), x211333. [Link]

Sources

An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 9-benzyl-2,7-dibromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Carbazole Scaffold and the Promise of 9-benzyl-2,7-dibromo-9H-carbazole

Carbazole and its derivatives represent a cornerstone in the fields of medicinal chemistry and materials science.[1][2] This tricyclic aromatic heterocycle is a privileged scaffold due to its rigid, planar structure and rich electron-donating properties, which impart desirable electronic and photophysical characteristics.[2] The carbazole nucleus is a key pharmacophore in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties including anticancer, antimicrobial, antioxidant, and neuroprotective activities.[1][3][4] In the realm of materials science, carbazole-based compounds are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The strategic functionalization of the carbazole core allows for the fine-tuning of its physicochemical and biological properties. Substitution at the 2, 7, and 9 positions is of particular interest. Halogenation at the 2 and 7 positions, as in the case of this compound, can significantly influence the electronic properties and provide handles for further synthetic transformations through cross-coupling reactions. The introduction of a benzyl group at the 9-position (N-alkylation) can enhance solubility, modulate crystal packing, and influence biological activity.

Understanding the precise three-dimensional arrangement of atoms within a molecule is paramount for rational drug design and the development of advanced materials. Single-crystal X-ray diffraction is the gold standard for elucidating the solid-state structure of a compound, providing invaluable information about molecular conformation, intermolecular interactions, and crystal packing. This guide provides a comprehensive technical overview of the synthesis, purification, crystallization, and structural characterization of this compound. While the definitive crystal structure of this specific molecule is not yet publicly available, this document will leverage data from closely related analogs to predict its structural features and provide a robust framework for its experimental investigation.

Synthesis and Purification of this compound: A Step-by-Step Protocol

The synthesis of this compound is most efficiently achieved through the N-alkylation of the commercially available 2,7-dibromo-9H-carbazole. The following protocol is based on established methods for the N-alkylation of carbazole derivatives.

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

-

2,7-dibromo-9H-carbazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dibromo-9H-carbazole (1.0 eq.).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the flask. The use of an excess of a mild inorganic base like K₂CO₃ is crucial to deprotonate the carbazole nitrogen, facilitating the nucleophilic attack on the benzyl bromide.

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the ions and promotes the Sₙ2 reaction.

-

Addition of Benzyl Bromide: Add benzyl bromide (1.1-1.2 eq.) dropwise to the stirring reaction mixture at room temperature. A slight excess of the alkylating agent ensures the complete consumption of the starting carbazole.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progression of the reaction.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing cold deionized water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). The organic layers are combined.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford the pure this compound as a solid.

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[5] The following protocol outlines a reliable method for the crystallization of N-alkylated carbazole derivatives.

Crystallization Protocol:

-

Solvent Selection: The choice of solvent is critical. A good solvent system for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. For carbazole derivatives, mixtures of a good solvent (e.g., chloroform, dichloromethane) and a poor solvent (e.g., ethanol, hexane, methanol) are often effective.[5]

-

Slow Evaporation Method:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., chloroform/ethanol) in a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks. High-quality, block-shaped crystals are desirable for X-ray diffraction.[5]

-

Single-Crystal X-ray Diffraction: The Workflow for Structure Elucidation

Once suitable single crystals are obtained, the following workflow is employed to determine the crystal structure.

Figure 2: General workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystal Structure of this compound

While the crystal structure of this compound has not been reported, we can infer its likely structural features by examining the crystal structures of closely related analogs.

Molecular Structure:

Figure 3: Predicted molecular structure of this compound.

Expected Structural Features:

-

Planarity of the Carbazole Core: The carbazole ring system is expected to be essentially planar, as observed in other carbazole derivatives.[5]

-

Orientation of the Benzyl Group: The benzyl group will likely be oriented nearly perpendicular to the plane of the carbazole ring. In the crystal structure of 9-benzyl-3-bromo-9H-carbazole, the dihedral angle between the carbazole unit and the benzene ring is 87.1(2)°.[5] A similar conformation is anticipated for the 2,7-dibromo analog.

-

Intermolecular Interactions: The crystal packing will be governed by a combination of van der Waals forces, π-π stacking interactions between the carbazole rings of adjacent molecules, and potentially C-H···π interactions involving the benzyl group. In the crystal structure of 2,7-dibromo-9-octyl-9H-carbazole, offset π-π stacking and C-H···π interactions are observed.[6] Short contacts between bromine atoms of neighboring molecules may also play a role in stabilizing the crystal lattice.[6]

Table 1: Comparison of Crystallographic Data for Related Carbazole Derivatives

| Parameter | 9-benzyl-3-bromo-9H-carbazole[5] | 2,7-dibromo-9-octyl-9H-carbazole[6] |

| Formula | C₁₉H₁₄BrN | C₂₀H₂₃Br₂N |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 17.629(3) | 20.7256(4) |

| b (Å) | 14.666(2) | 4.6578(1) |

| c (Å) | 5.6420(8) | 19.7236(4) |

| β (˚) | 90 | 95.945(1) |

| V (ų) | 1458.7(4) | 1893.79(7) |

| Z | 4 | 4 |

Spectroscopic Characterization

The synthesized this compound should be thoroughly characterized by standard spectroscopic techniques to confirm its identity and purity.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the carbazole core (around 7.0-8.5 ppm), singlets for the benzylic CH₂ protons (around 5.5 ppm), and aromatic protons of the benzyl group (around 7.2-7.4 ppm). |

| ¹³C NMR | Signals corresponding to the aromatic carbons of the carbazole and benzyl moieties, and a signal for the benzylic carbon. |

| FT-IR | Characteristic C-H stretching vibrations for aromatic and aliphatic protons, C=C stretching of the aromatic rings, and C-N stretching. |

| Mass Spec (HRMS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass of C₁₉H₁₃Br₂N. The isotopic pattern for two bromine atoms will be a key diagnostic feature. |

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a promising candidate for various applications.

-

Medicinal Chemistry: The carbazole scaffold is a well-established pharmacophore. The presence of two bromine atoms offers sites for further functionalization via cross-coupling reactions to generate a library of compounds for screening against various biological targets. Brominated carbazoles have shown antibacterial activity, particularly against Gram-negative bacteria.[7] N-substituted carbazoles have been investigated for their anticancer, antimicrobial, and neuroprotective properties.[1]

-

Organic Electronics: 2,7-Disubstituted carbazoles are important building blocks for organic electronic materials. The dibromo functionality allows for the synthesis of conjugated polymers and small molecules for use in OLEDs, OPVs, and OFETs. The benzyl group can enhance the solubility and processability of these materials.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound. By leveraging established protocols and data from closely related analogs, researchers are well-equipped to undertake the experimental investigation of this promising molecule. The elucidation of its definitive crystal structure will provide crucial insights into its solid-state properties and pave the way for its rational application in both drug discovery and materials science. Further studies should focus on exploring the biological activities of this compound and its derivatives, as well as evaluating its potential as a building block for novel organic electronic materials.

References

-

Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives. (n.d.). Retrieved from [Link]

-

Duan, X., Huang, P., Li, J., Zheng, P., Zeng, T., & Bai, G. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]

-

Çapan, İ., Hawash, M., Jaradat, N., Sert, Y., Servi, R., & Koca, İ. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Heliyon, 9(6), e17058. [Link]

-

Garon, C. N., & Le-gresley, A. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2147. [Link]

-

Sharma, V., & Kumar, P. (2021). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 21(1), 43-63. [Link]

-

A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. (2020). ChemistrySelect, 5(46), 14591-14607. [Link]

-

Al-Hussain, S. A., & Almalki, F. A. (2022). A review on the biological potentials of carbazole and its derived products. Journal of King Saud University - Science, 34(3), 101859. [Link]

-

CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (2021). International Journal of Research in Pharmaceutical and Chemical Sciences, 11(1), 1-13. [Link]

Sources

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemcom.com [echemcom.com]

- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpc.com [ijrpc.com]

- 5. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]

Introduction: The Versatile 9-benzyl-2,7-dibromo-9H-carbazole Scaffold

An In-Depth Technical Guide to 9-benzyl-2,7-dibromo-9H-carbazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, has garnered significant attention in materials science and medicinal chemistry due to its unique electronic, optical, and biological properties.[1][2] Its rigid, planar structure and electron-donating nature make it an excellent building block for a variety of functional materials.[3] Among the vast family of carbazole derivatives, this compound stands out as a particularly versatile scaffold. The introduction of a benzyl group at the 9-position enhances solubility and influences molecular packing, while the bromine atoms at the 2 and 7 positions serve as reactive handles for further functionalization through cross-coupling reactions.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives, with a focus on their utility in organic electronics and potential in medicinal chemistry.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the synthesis of the 2,7-dibromo-9H-carbazole core, followed by N-alkylation with a benzyl group, and subsequent derivatization at the 2 and 7 positions.

Synthesis of the this compound Core

The synthesis of the core structure can be achieved through the N-alkylation of 2,7-dibromo-9H-carbazole with benzyl bromide. 2,7-dibromo-9H-carbazole itself is a commercially available starting material or can be synthesized from carbazole.

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atoms at the 2 and 7 positions of the this compound core are ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the fine-tuning of the molecule's electronic and photophysical properties.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (4.0 equiv)

-

Toluene

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[7]

-

Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio.[7]

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.[7]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[7]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[8]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of this compound derivatives are highly dependent on the nature of the substituents at the 2 and 7 positions. These properties are crucial for their application in organic electronics.

Absorption and Emission

This compound derivatives typically exhibit strong absorption in the UV-Vis region and fluorescence in the blue to green region of the spectrum. The introduction of electron-withdrawing or electron-donating groups, or the extension of π-conjugation through the introduction of aromatic substituents, can significantly shift the absorption and emission wavelengths.[9][10] For instance, attaching phenyl groups with electron-withdrawing substituents like formyl or nitro groups can cause a red shift in both absorption and emission.[10]

Electrochemical Properties

The electrochemical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for determining the charge injection and transport capabilities of these materials in electronic devices.[11] The oxidation potential of 9-phenylcarbazoles is sensitive to substituents at the 3,6-positions (analogous to the 2,7-positions in this context).[12]

| Derivative Substituent at 2,7-positions | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | HOMO (eV) | LUMO (eV) | Reference |

| Phenyl | 350 | 420 | 85 | -5.6 | -2.4 | [10] |

| 4-Formylphenyl | 380 | 450 | 95 | -5.8 | -2.7 | [10] |

| 4-Nitrophenyl | 410 | 585 | 60 | -6.0 | -3.0 | [10] |

Table 1: Representative photophysical and electrochemical data for 9-hexyl-3,6-disubstituted-carbazole derivatives (used as a proxy for 9-benzyl-2,7-disubstituted derivatives).

Applications

The versatile properties of this compound derivatives make them suitable for a range of applications, most notably in organic electronics and potentially in medicinal chemistry.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely used in OLEDs due to their excellent thermal stability and charge-transporting properties.[13] this compound derivatives can function as:

-

Host Materials: Their high triplet energy levels make them suitable hosts for phosphorescent emitters.

-

Hole-Transporting Materials (HTMs): The electron-rich carbazole core facilitates efficient hole transport.[1]

-

Emitting Materials: By tuning the substituents, their emission color can be controlled, making them useful as blue or green emitters.[1]

Experimental Protocol: OLED Fabrication

The following is a general protocol for the fabrication of an OLED device using a this compound derivative as the emissive layer.

Materials:

-

Indium tin oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

-

This compound derivative

-

Electron-transporting layer (ETL) material (e.g., TPBi)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Organic solvent (e.g., chloroform or chlorobenzene)

Procedure:

-

Substrate Preparation: Clean pre-patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma.[14]

-

Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal.

-

Emissive Layer Deposition: Prepare a solution of the carbazole derivative in a suitable organic solvent. Deposit the emissive layer by spin-coating the solution onto the PEDOT:PSS layer. Anneal the film to remove residual solvent.[14]

-

ETL, EIL, and Cathode Deposition: Transfer the substrate to a thermal evaporation chamber for the sequential deposition of the ETL, an electron-injection layer (EIL) like LiF, and the aluminum cathode.[15]

-

Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.[14]

Caption: General workflow for OLED device fabrication.

Medicinal Chemistry

Carbazole and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antioxidant, and neuroprotective effects.[2] The 9-benzyl-9H-carbazole scaffold, in particular, has been explored for the development of acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[16] While specific studies on the biological activities of this compound derivatives are limited, the presence of the carbazole core and the potential for diverse functionalization at the 2 and 7 positions make them attractive candidates for drug discovery programs. Further research is warranted to explore their potential as therapeutic agents.

Conclusion and Future Outlook

This compound derivatives represent a promising class of organic materials with tunable properties. Their straightforward synthesis and versatile functionalization capabilities have led to their successful application in organic light-emitting diodes. While their potential in medicinal chemistry is less explored, the known biological activities of the carbazole scaffold suggest that this is a fruitful area for future investigation. The continued development of novel synthetic methodologies and a deeper understanding of the structure-property relationships will undoubtedly lead to the discovery of new and improved materials based on the this compound core for a wide range of applications.

References

- Benchchem. (n.d.). Application of 1H-Benzo[c]carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs).

- Yu-Yin. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. HETEROCYCLES, 100(4).

- PubMed Central. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials.

- ResearchGate. (n.d.). The synthesis of 9-benzyl-9H-carbazole (BzCz).

- NIH. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.

- (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole.

- PubMed. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 23(2), 280.

- ResearchGate. (n.d.). Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives.

- (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.

- Semantic Scholar. (n.d.). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.

- ResearchGate. (n.d.). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative.

- ChemicalBook. (n.d.). 2,7-Dibromocarbazole synthesis.

- (n.d.). Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with (Bromomethyl)cyclohexane Derivatives.

- (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59, 331-337.

- MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents.

- ResearchGate. (n.d.). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.

- ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.

- Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.

- Benchchem. (2025). Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions Involving 9-Ethyl-9H-carbazole-2-carbaldehyde Derivatives.

- (n.d.). A review on the biological potentials of carbazole and its derived products.

- PubMed. (n.d.). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.

- (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Crystallographic Communications, 77(9), 887-890.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.

- ResearchGate. (2019). Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol.

- NIH. (n.d.). 2,7-Dibromo-9-octyl-9H-carbazole. PMC.

- Kobe University. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit.

- Benchchem. (2025). photophysical properties of 9-hexylcarbazole derivatives.

- Sigma-Aldrich. (n.d.). 2,7-Dibromo-9H-carbazole 136630-39-2.

- TCI Chemicals. (n.d.). This compound | 1384281-49-5.

- ResearchGate. (2025). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups.

- RSC Publishing. (n.d.). The photochemistry and photophysics of benzoyl-carbazole.

- ResearchGate. (n.d.). 9-Benzyl-3-bromo-9H-carbazole.

- MDPI. (n.d.). 1-(4-Fluorobenzoyl)-9H-carbazole.

- (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

Sources

- 1. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-benzyl-2,7-dibromo-9H-carbazole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Carbazole Scaffolds

The carbazole core, a tricyclic aromatic heterocycle, is a privileged scaffold in materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature impart excellent charge transport properties and thermal stability, making it a cornerstone for the development of organic electronics.[1][2] Furthermore, the carbazole nucleus is a key pharmacophore in numerous biologically active compounds.[3] The strategic functionalization of the carbazole ring system allows for the fine-tuning of its electronic and biological properties. In this context, 9-benzyl-2,7-dibromo-9H-carbazole emerges as a pivotal intermediate, offering a unique combination of a protected nitrogen for solubility and stability, and reactive bromine atoms at the 2 and 7 positions for subsequent molecular elaboration. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its potential applications in advanced materials and drug discovery.

Chemical Structure and Physicochemical Properties

This compound possesses a carbazole core with bromine atoms substituted at the 2 and 7 positions, and a benzyl group attached to the nitrogen atom at the 9-position.

Molecular Structure:

Caption: Chemical structure of this compound.

The introduction of the benzyl group at the N-9 position serves a dual purpose: it enhances the solubility of the otherwise sparingly soluble dibromocarbazole core in common organic solvents and protects the nitrogen from undesired side reactions in subsequent synthetic steps. The bromine atoms at the C-2 and C-7 positions are key reactive handles for introducing further functionalities through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination.[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1384281-49-5 | [4] |

| Molecular Formula | C₁₉H₁₃Br₂N | [4] |

| Molecular Weight | 415.12 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 161.0 - 165.0 °C | [4] |

| Purity | >98.0% (GC) | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and acetone, based on the properties of its precursor, 2,7-dibromo-9H-carbazole.[5] | Inferred |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 2,7-dibromo-9H-carbazole with benzyl bromide. This is a robust and high-yielding reaction, driven by the nucleophilicity of the carbazole nitrogen after deprotonation by a suitable base.

Reaction Scheme:

Caption: General synthetic scheme for this compound.

Detailed Step-by-Step Methodology:

This protocol is adapted from established procedures for the N-alkylation of similar carbazole derivatives.[5]

Materials:

-

2,7-dibromo-9H-carbazole

-

Benzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Deionized water

-

Methanol

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,7-dibromo-9H-carbazole (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF (or acetone) to dissolve the starting material. To this solution, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C (ice bath). Self-validating system: The evolution of hydrogen gas upon addition of NaH confirms the deprotonation of the carbazole nitrogen. If using the milder base K₂CO₃ (2.0 eq), the reaction may require heating to reflux.

-

Alkylation: After stirring for 30 minutes at room temperature (for NaH) or bringing to reflux (for K₂CO₃), add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature (for NaH) or maintained at reflux (for K₂CO₃) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a white to light yellow solid. The pure product can be further recrystallized from a suitable solvent system like ethanol/dichloromethane to obtain crystalline material.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

-

Anhydrous Solvents: Essential for the successful use of sodium hydride.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the carbazole, driving the reaction to completion at room temperature. Potassium carbonate is a milder, less hazardous base that often requires heating to achieve a reasonable reaction rate.

-

Purification: Column chromatography is crucial to remove any unreacted starting materials, by-products (such as O-alkylated products, though less common for carbazoles), and residual reagents.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Carbazole Core): The protons on the carbazole core will appear as doublets and doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The bromine atoms at the 2 and 7 positions will influence the chemical shifts of the adjacent protons.

-

Benzyl Group Protons: The methylene protons (-CH₂-) of the benzyl group will likely appear as a singlet around δ 5.5-6.0 ppm. The aromatic protons of the benzyl ring will appear in the region of δ 7.2-7.4 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbazole Core Carbons: The spectrum will show signals for the 10 unique carbon atoms of the dibromocarbazole core. The carbons attached to the bromine atoms (C-2 and C-7) will have characteristic chemical shifts.

-

Benzyl Group Carbons: The methylene carbon will appear around δ 45-50 ppm, and the aromatic carbons of the benzyl ring will be observed in the δ 125-140 ppm region.

Infrared (IR) Spectroscopy (Predicted):

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: A characteristic band around 1330 cm⁻¹.

-

C-Br stretching: A strong absorption in the fingerprint region, typically below 700 cm⁻¹.

Applications and Future Perspectives

This compound is primarily a versatile building block for the synthesis of more complex functional molecules. Its true value lies in the strategic placement of the bromine atoms, which serve as coupling sites for constructing larger π-conjugated systems.

Potential Application Pathways:

Caption: Potential synthetic pathways and applications of this compound.

1. Organic Electronics: